molecular formula C14H9BrO2 B14383379 2-Bromo-7-methyl-9H-xanthen-9-one CAS No. 88086-71-9

2-Bromo-7-methyl-9H-xanthen-9-one

Cat. No.: B14383379
CAS No.: 88086-71-9
M. Wt: 289.12 g/mol
InChI Key: PTBZIACZNPWROS-UHFFFAOYSA-N
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Description

2-Bromo-7-methyl-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens . The compound this compound features a bromine atom and a methyl group attached to the xanthone core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methyl-9H-xanthen-9-one can be achieved through several methods. One common approach involves the bromination of 7-methyl-9H-xanthen-9-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methyl-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-7-methyl-9H-xanthen-9-one or 2-thio-7-methyl-9H-xanthen-9-one.

    Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

    Reduction: Formation of 2-bromo-7-methyl-9H-xanthen-9-ol.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methyl-9H-xanthen-9-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The bromine atom and the methyl group can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-methyl-9H-xanthen-9-one is unique due to the presence of both a bromine atom and a methyl group on the xanthone core.

Properties

CAS No.

88086-71-9

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

2-bromo-7-methylxanthen-9-one

InChI

InChI=1S/C14H9BrO2/c1-8-2-4-12-10(6-8)14(16)11-7-9(15)3-5-13(11)17-12/h2-7H,1H3

InChI Key

PTBZIACZNPWROS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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